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Compound of Interest

Compound Name: but-3-en-2-one

Cat. No.: B6265698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Robinson annulation is a powerful and widely utilized carbon-carbon bond-forming reaction

in organic synthesis for the creation of six-membered rings. Discovered by Sir Robert Robinson

in 1935, this reaction sequence involves a Michael addition of a ketone to an α,β-unsaturated

ketone, typically methyl vinyl ketone (MVK), followed by an intramolecular aldol condensation

to form a cyclohexenone derivative.[1][2] This method is a cornerstone in the synthesis of fused

ring systems and has been instrumental in the total synthesis of numerous natural products,

including steroids and antibiotics.[1]

A classic and well-documented example of this reaction is the synthesis of the Wieland-

Miescher ketone, a key building block for steroid synthesis, from 2-methyl-1,3-

cyclohexanedione and methyl vinyl ketone.[1] The following protocol provides a detailed

procedure for this transformation, based on a well-established method.

Experimental Protocol: Synthesis of 1,6-Dioxo-8a-
methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene
(Wieland-Miescher Ketone)
This protocol details the two-stage process: a Michael addition followed by an intramolecular

aldol condensation and dehydration.

Reaction Scheme:
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Stage 1: Michael Addition 2-methyl-1,3-cyclohexanedione + Methyl Vinyl Ketone → 2-

methyl-2-(3'-oxobutyl)-1,3-cyclohexanedione

Stage 2: Intramolecular Aldol Condensation & Dehydration 2-methyl-2-(3'-oxobutyl)-1,3-

cyclohexanedione → 1,6-Dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene

Materials and Reagents
Reagent/Material

Molar Mass ( g/mol
)

Quantity Moles

2-methyl-1,3-

cyclohexanedione
126.15 63.1 g 0.5

Methyl vinyl ketone 70.09 52.6 g 0.75

Potassium hydroxide 56.11 ~0.25 g (3 pellets) -

Methanol (absolute) 32.04 250 mL -

Benzene 78.11 250 mL -

Pyrrolidine 71.12 3 mL -

Ether 74.12 200 mL -

10% Hydrochloric acid - 15 mL -

Saturated salt solution - As needed -

Magnesium sulfate

(anhydrous)
120.37 As needed -

Procedure
Part 1: Michael Addition

To a 500-mL round-bottomed flask equipped with a reflux condenser and a drying tube, add

2-methyl-1,3-cyclohexanedione (63.1 g, 0.5 mol), methyl vinyl ketone (52.6 g, 0.75 mol),

absolute methanol (250 mL), and approximately 0.25 g of potassium hydroxide.[3]
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Heat the mixture to reflux for 3 hours. During this time, the 2-methyl-1,3-cyclohexanedione

will gradually dissolve.[3]

After the reflux period, remove the methanol and excess methyl vinyl ketone by distillation

under reduced pressure.[3] The intermediate product, 2-methyl-2-(3'-oxobutyl)-1,3-

cyclohexanedione, can be isolated at this stage if desired.[3]

Part 2: Aldol Condensation and Dehydration

Dissolve the residual liquid from Part 1 in 250 mL of benzene in a flask fitted with a Dean-

Stark apparatus.[3]

Distill approximately 20 mL of the solvent to remove any residual water and methanol.[3]

Cool the solution and add 3 mL of pyrrolidine. An exothermic reaction will occur.[3]

Heat the mixture to reflux for about 30 minutes, during which time water will collect in the

Dean-Stark trap (approximately 9 mL). Continue refluxing for an additional 15 minutes after

water separation ceases.[3]

Remove the collected water and distill off about 50 mL of benzene.[3]

Part 3: Work-up and Purification

Cool the reaction mixture to room temperature and dilute with 150 mL of ether.[3]

Wash the organic solution with 100 mL of water containing 15 mL of 10% hydrochloric acid,

followed by 100 mL of water.[3]

Extract the aqueous layers with 50 mL of ether.[3]

Combine all organic layers and wash with three 100-mL portions of water, then with a

saturated salt solution.[3]

Dry the organic phase over anhydrous magnesium sulfate.[3]

Remove the solvents by distillation. Distill the residue under reduced pressure (0.5–1.0 mm)

to collect the product boiling between 117–145 °C.[3]
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The collected distillate is diluted with 5 mL of ether and placed in a refrigerator overnight to

induce crystallization.[3]

Collect the crystals by rapid filtration and wash with approximately 25 mL of cold ether. A first

crop of 50–53 g of colorless product is expected.[3]

Further product can be obtained by redistilling the mother liquors, yielding an additional 4–6

g of crystalline material.[3]

Expected Yield: 56–58 g (63–65% based on the starting dione) of 1,6-dioxo-8a-methyl-

1,2,3,4,6,7,8,8a-octahydronaphthalene with a melting point of 47–50 °C.[3]

Experimental Workflow Diagram
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Robinson Annulation Experimental Workflow

Part 1: Michael Addition

Part 2: Aldol Condensation

Part 3: Work-up and Purification

Combine:
- 2-methyl-1,3-cyclohexanedione

- Methyl Vinyl Ketone
- Methanol

- KOH

Reflux for 3 hours

Distill under reduced pressure
to remove methanol and excess MVK

Dissolve residue in Benzene

Residue

Azeotropic distillation
to remove H2O/MeOH

Add Pyrrolidine

Reflux with Dean-Stark trap
(~45 minutes)

Distill off ~50 mL Benzene

Dilute with Ether

Reaction Mixture

Wash with aq. HCl,
then H2O

Extract aqueous layers
with Ether

Combine organic layers,
wash with H2O and brine

Dry over MgSO4

Remove solvents

Vacuum Distillation

Crystallize from Ether

Filter and wash crystals

Final Product:
Wieland-Miescher Ketone

Click to download full resolution via product page

Caption: Workflow for the synthesis of Wieland-Miescher ketone via Robinson annulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b6265698?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Robinson_annulation
https://www.chem.ucla.edu/~harding/IGOC/R/robinson_annulation.html
https://www.chem.ucla.edu/~harding/IGOC/R/robinson_annulation.html
http://www.orgsyn.org/demo.aspx?prep=CV5P0486
https://www.benchchem.com/product/b6265698#protocol-for-robinson-annulation-using-methyl-vinyl-ketone
https://www.benchchem.com/product/b6265698#protocol-for-robinson-annulation-using-methyl-vinyl-ketone
https://www.benchchem.com/product/b6265698#protocol-for-robinson-annulation-using-methyl-vinyl-ketone
https://www.benchchem.com/product/b6265698#protocol-for-robinson-annulation-using-methyl-vinyl-ketone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6265698?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6265698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6265698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

